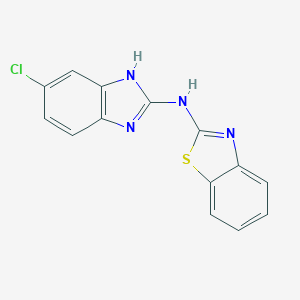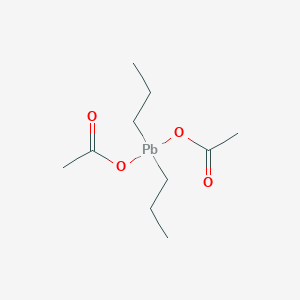
Dipropyl lead diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropyl lead diacetate is a chemical compound that has been used in scientific research for several decades. It is a lead-based compound that has been synthesized using various methods. Dipropyl lead diacetate has been used in a wide range of scientific studies, including its use as a catalyst in organic synthesis, as a reagent in analytical chemistry, and as a model for studying the toxicity of lead compounds.
Applications De Recherche Scientifique
Dipropyl lead diacetate has been used in a wide range of scientific studies. It has been used as a catalyst in organic synthesis, particularly in the synthesis of esters and ethers. It has also been used as a reagent in analytical chemistry, particularly in the determination of trace amounts of lead in various samples. Furthermore, dipropyl lead diacetate has been used as a model for studying the toxicity of lead compounds.
Mécanisme D'action
The mechanism of action of dipropyl lead diacetate is not fully understood. However, it is believed that it acts as a Lewis acid catalyst in organic synthesis reactions. It is also believed that it forms complexes with lead ions, which can lead to the formation of lead deposits in various tissues in the body.
Effets Biochimiques Et Physiologiques
Dipropyl lead diacetate has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce oxidative stress and inflammation in various tissues in the body. It has also been shown to alter the expression of genes involved in various cellular processes, including cell proliferation and apoptosis. Furthermore, it has been shown to affect the function of various enzymes and ion channels in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using dipropyl lead diacetate in lab experiments is its high reactivity as a catalyst in organic synthesis reactions. It is also relatively easy to synthesize and purify. However, one of the limitations of using dipropyl lead diacetate in lab experiments is its toxicity. It is a lead-based compound, and exposure to high concentrations can lead to lead poisoning.
Orientations Futures
There are several future directions for research involving dipropyl lead diacetate. One area of research could be to investigate its potential as a catalyst in other organic synthesis reactions. Another area of research could be to investigate its potential as a reagent in other analytical chemistry applications. Furthermore, future research could focus on developing safer alternatives to dipropyl lead diacetate for use in lab experiments. Finally, future research could focus on developing methods to mitigate the toxicity of lead-based compounds like dipropyl lead diacetate.
Conclusion
Dipropyl lead diacetate is a lead-based compound that has been used in scientific research for several decades. It has been used as a catalyst in organic synthesis, as a reagent in analytical chemistry, and as a model for studying the toxicity of lead compounds. While dipropyl lead diacetate has several advantages in lab experiments, its toxicity remains a significant limitation. Future research could focus on developing safer alternatives to dipropyl lead diacetate and mitigating the toxicity of lead-based compounds.
Méthodes De Synthèse
The synthesis of dipropyl lead diacetate can be achieved using several methods. One of the most commonly used methods involves reacting lead acetate with propyl alcohol in the presence of acetic acid. This method results in the formation of a white crystalline solid that is dipropyl lead diacetate. Another method involves reacting lead oxide with propyl alcohol and acetic anhydride. This method also results in the formation of dipropyl lead diacetate.
Propriétés
Numéro CAS |
18279-19-1 |
|---|---|
Nom du produit |
Dipropyl lead diacetate |
Formule moléculaire |
C10H20O4P |
Poids moléculaire |
411 g/mol |
Nom IUPAC |
[acetyloxy(dipropyl)plumbyl] acetate |
InChI |
InChI=1S/2C3H7.2C2H4O2.Pb/c2*1-3-2;2*1-2(3)4;/h2*1,3H2,2H3;2*1H3,(H,3,4);/q;;;;+2/p-2 |
Clé InChI |
OWZDEEMTMBEBJY-UHFFFAOYSA-L |
SMILES |
CCC[Pb](CCC)(OC(=O)C)OC(=O)C |
SMILES canonique |
CCC[Pb](CCC)(OC(=O)C)OC(=O)C |
Synonymes |
Di(acetoxy)dipropylplumbane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B231101.png)


![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)
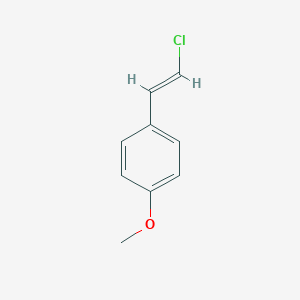

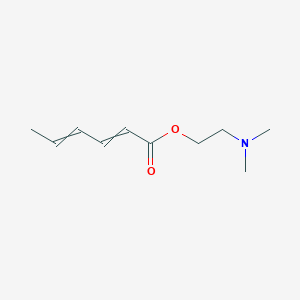
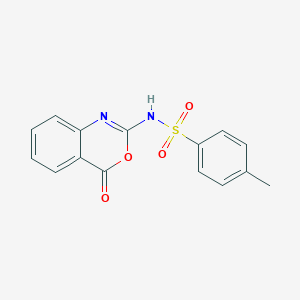
![Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)


